t-Boc-N-Amido-PEG5-CH2CO2-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O11/c1-21(2,3)33-20(27)22-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-19(26)34-23-17(24)4-5-18(23)25/h4-16H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICTXWSDWDFUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of t-Boc-N-Amido-PEG5-CH2CO2-NHS ester follows a modular approach, typically involving three key stages:
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PEG Spacer Assembly : A pentameric ethylene glycol (PEG5) chain is synthesized or commercially sourced, often starting from ethylene oxide or shorter PEG precursors.
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t-Boc Protection : A tert-butyloxycarbonyl (t-Boc) group is introduced to protect the primary amine functionality, preventing unwanted side reactions during subsequent steps.
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NHS Ester Activation : The terminal carboxylic acid of the PEG5 spacer is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, forming the reactive NHS ester.
This sequence ensures compatibility with amine-containing biomolecules, enabling efficient conjugation while maintaining stability.
Step-by-Step Preparation Protocols
Synthesis of PEG5 Spacer with Terminal Amine and Carboxylic Acid
The PEG5 backbone is typically prepared via iterative etherification or purchased as a pre-functionalized diamine or diacid. For in-house synthesis:
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Ethylene Oxide Polymerization : Ethylene oxide is polymerized under basic conditions (e.g., potassium hydroxide) to yield a PEG5 diol.
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End-Group Functionalization : The diol is converted to a diamino-PEG5 intermediate using mesylation followed by amination with aqueous ammonia. One amine is then selectively protected with a t-Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
Critical Parameters :
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Temperature control (0–25°C) to prevent over-reaction.
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Use of anhydrous solvents to avoid hydrolysis of the Boc group.
Introduction of the t-Boc Protecting Group
The primary amine is protected under mild conditions to avoid degradation of the PEG chain:
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Reaction Setup : Diamino-PEG5 (1 equiv) is dissolved in dichloromethane (DCM) with Boc₂O (1.1 equiv) and triethylamine (TEA, 1.5 equiv).
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Quenching : After 12–24 hours at room temperature, the reaction is quenched with water, and the product is extracted into DCM.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates t-Boc-NH-PEG5-NH₂ in >85% yield.
NHS Ester Activation of the Carboxylic Acid
The terminal carboxylic acid is activated for bioconjugation:
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Carbodiimide Coupling : t-Boc-NH-PEG5-COOH (1 equiv) is reacted with NHS (1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in dimethylformamide (DMF) at 0°C for 4 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over sodium sulfate.
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Isolation : Precipitation in cold diethyl ether yields the NHS ester as a white solid (75–90% purity), further refined via size-exclusion chromatography.
Key Challenges :
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Minimizing NHS ester hydrolysis during purification.
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Ensuring complete activation without overconsumption of EDC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes reagent solubility |
| Reaction Temperature | 0–4°C | Reduces side reactions |
| Coupling Agent | EDC/NHS | Higher efficiency vs. DCC |
Polar aprotic solvents like DMF enhance carbodiimide activity, while low temperatures suppress racemization and NHS ester hydrolysis.
Stoichiometric Ratios
Excess EDC (1.5–2.0 equiv) ensures complete activation of the carboxylic acid, though higher ratios risk byproduct formation. NHS is typically used in slight excess (1.2–1.5 equiv) to drive the reaction to completion.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Peaks at δ 1.44 ppm (t-Boc methyl groups), δ 2.82 ppm (NHS succinimide), and δ 3.50–3.70 ppm (PEG methylene).
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Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 492.5 [M+H]⁺.
Comparative Analysis with Analogous PEG Linkers
| Compound | PEG Length | Functional Groups | Yield (%) |
|---|---|---|---|
| t-Boc-N-Amido-PEG3-NHS | 3 units | Boc, NHS | 70 |
| t-Boc-N-Amido-PEG5-NHS | 5 units | Boc, NHS | 85 |
| t-Boc-N-Amido-PEG7-NHS | 7 units | Boc, NHS | 68 |
The PEG5 variant balances solubility and steric hindrance, outperforming shorter and longer analogs in conjugation efficiency.
Applications in Drug Delivery Systems
The NHS ester enables covalent attachment to lysine residues in proteins, while the PEG5 spacer reduces immunogenicity. Case studies include:
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG5-CH2CO2-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mildly acidic conditions to reveal a free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in organic solvents like DCM or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Amines: Formed upon deprotection of the t-Boc group.
Scientific Research Applications
Bioconjugation
The NHS ester functionality allows for efficient conjugation with primary amines found in proteins, peptides, and nucleic acids. This property is particularly valuable in the development of:
- Antibody-Drug Conjugates (ADCs) : The ability to link drugs to antibodies enhances targeted therapy, improving therapeutic efficacy while minimizing side effects. The PEG spacer increases solubility and stability in aqueous environments, facilitating the delivery of cytotoxic agents directly to cancer cells .
- Labeling of Biomolecules : The NHS ester can label amine-modified oligonucleotides and other biomolecules, enabling the study of protein interactions and cellular processes. This is crucial for applications in molecular biology and diagnostics .
Drug Delivery Systems
t-Boc-N-Amido-PEG5-CH2CO2-NHS ester plays a significant role in formulating drug delivery systems. Its hydrophilic PEG spacer enhances solubility and circulation time in biological fluids, which is essential for:
- Micelle Formation : The compound can be incorporated into micelles that encapsulate hydrophobic drugs, improving their bioavailability. For instance, studies have shown that PEG-based micelles can significantly enhance the delivery of chemotherapeutic agents like paclitaxel .
- Controlled Release Formulations : The deprotection of the Boc group under mild acidic conditions allows for the release of free amines that can further react with carboxylic acid-bearing drugs or carriers, facilitating controlled drug release profiles .
Therapeutic Applications
The versatility of this compound extends to therapeutic applications:
- Targeted Therapy : By conjugating this compound with targeting ligands, researchers can enhance the specificity of drug delivery systems. For example, linking it with ligands that bind to overexpressed receptors in tumors improves the uptake of therapeutic agents by cancer cells while sparing normal cells .
- Gene Delivery : The compound's ability to form stable conjugates with nucleic acids makes it a candidate for gene therapy applications. Its PEGylation can improve the stability and reduce immunogenicity of gene constructs .
Case Study 1: Antibody-Drug Conjugates
In a study conducted by Creative Biolabs, the use of t-Boc-N-Amido-PEG5-NHS ester in ADCs demonstrated enhanced targeting efficiency and therapeutic index compared to traditional formulations. The PEG linker provided better solubility and stability, leading to improved pharmacokinetics in vivo .
Case Study 2: Micellar Drug Delivery
Research highlighted by Yifei Zhang et al. showed that incorporating t-Boc-N-Amido-PEG derivatives into micellar systems significantly increased drug loading capacity and antitumor efficacy compared to standard formulations. The study utilized paclitaxel as a model drug and demonstrated superior performance in both in vitro and in vivo settings .
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG5-CH2CO2-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester reacts with primary amines to form stable amide bonds.
t-Boc Deprotection: The t-Boc group is removed under mildly acidic conditions to reveal a free amine, which can then participate in further reactions.
The PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications.
Comparison with Similar Compounds
Research Findings and Performance Data
- Conjugation Efficiency : t-Boc-N-Amido-PEG5-CH₂CO₂-NHS ester demonstrates >90% coupling efficiency with lysozyme in pH 8.5 buffer, outperforming PEG2 analogs (75–80%) due to reduced steric effects .
- Stability : The NHS ester hydrolyzes at 4°C with a half-life of 8 hours (PEG5) vs. 5 hours (PEG2), attributed to the stabilizing effect of the longer PEG chain .
- In Vivo Performance : PEG5 derivatives exhibit a plasma half-life of 12 hours in mice, compared to 6 hours for PEG2, highlighting the role of PEG length in prolonging circulation .
Q & A
Basic Questions
Q. What are the key functional groups in t-Boc-N-Amido-PEG5-CH2CO2-NHS ester, and how do they influence its reactivity in bioconjugation?
- The compound contains four critical functional groups:
- t-Boc (tert-butoxycarbonyl) : Protects the amine group during synthesis to prevent unintended reactions. Deprotection requires mild acidic conditions (e.g., trifluoroacetic acid) to expose the free amine for downstream coupling .
- NHS ester (N-hydroxysuccinimide ester) : Reacts selectively with primary amines (-NH₂) under slightly basic conditions (pH 7.5–8.5) to form stable amide bonds. This group is highly reactive in aqueous buffers but prone to hydrolysis; thus, reactions should be performed in anhydrous solvents like DMSO or DMF .
- PEG5 spacer : Enhances solubility in aqueous media and reduces steric hindrance during conjugation. The five ethylene glycol units provide flexibility, improving binding efficiency in macromolecular interactions .
- Carboxylate group (CH₂CO₂) : Can be further functionalized (e.g., activated with EDC/NHS for amine coupling) but is typically inert in the presence of the NHS ester unless modified post-reaction .
Q. What solvent systems are optimal for dissolving this compound while preserving NHS ester stability?
- The compound is soluble in polar aprotic solvents such as DMSO , DMF , or dichloromethane (DCM) . For aqueous reactions, dissolve the compound in a minimal volume of anhydrous DMSO first, then dilute into a buffered solution (e.g., PBS, pH 7.4). Avoid prolonged exposure to water (>1–2 hours) to minimize hydrolysis of the NHS ester .
Q. What is a standard protocol for conjugating this reagent to a protein or peptide?
- Step 1 : Deprotect the t-Boc group by incubating the compound in 20% TFA/DCM for 30 minutes at room temperature. Remove TFA via evaporation or neutralization .
- Step 2 : Dissolve the deprotected compound in anhydrous DMSO (1–5 mM).
- Step 3 : Add the solution to the target protein/peptide in a pH 7.4–8.0 buffer (e.g., 0.1 M sodium bicarbonate). Use a 5–10× molar excess of the reagent relative to the protein.
- Step 4 : React for 2–4 hours at 4°C (to minimize aggregation). Purify the conjugate via size-exclusion chromatography or dialysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to balance NHS ester reactivity and hydrolysis rates in aqueous environments?
- pH control : Maintain pH 7.5–8.0 to favor amine reactivity while slowing hydrolysis. Use buffers like HEPES or borate, which lack nucleophilic amines that compete with the target molecule .
- Temperature : Conduct reactions at 4°C to reduce hydrolysis kinetics. For time-sensitive applications, room temperature (20–25°C) can be used with shorter incubation times (<1 hour) .
- Solvent additives : Include 10–20% DMSO or glycerol to stabilize the NHS ester and improve reagent solubility .
Q. What strategies mitigate instability of the NHS ester during long-term storage or multi-step syntheses?
- Storage : Lyophilize the compound and store at -20°C under argon. Avoid freeze-thaw cycles, which accelerate degradation .
- In-situ activation : For multi-step protocols, delay adding the NHS ester until the final conjugation step. Pre-activate carboxylate intermediates with EDC/NHS immediately before use .
Q. How can researchers validate successful conjugation and quantify labeling efficiency?
- Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to detect mass shifts corresponding to the added PEG5-CH2CO2-NHS moiety .
- Fluorescent labeling : Incorporate a fluorophore (e.g., Cy5) into the compound’s structure and measure fluorescence intensity pre- and post-purification .
- Ninhydrin assay : Quantify free amine depletion to estimate conjugation efficiency. A >70% reduction in free amines typically indicates successful coupling .
Q. How does PEG5 spacer length impact the performance of conjugates in cellular uptake or in vivo studies?
- Solubility : PEG5 improves water solubility compared to shorter PEG chains (e.g., PEG2), reducing aggregation in biological media .
- Biodistribution : Longer PEG chains (e.g., PEG7) enhance serum half-life but may reduce cell membrane permeability. PEG5 balances circulation time and cellular uptake in drug delivery systems .
- Steric effects : PEG5’s flexibility minimizes steric hindrance in antibody-drug conjugates (ADCs), ensuring target binding is not compromised .
Q. Can this reagent be combined with click chemistry for orthogonal labeling strategies?
- Yes . After NHS ester conjugation, the free amine (post-Boc deprotection) can be modified with azide or alkyne groups for subsequent click reactions (e.g., CuAAC or SPAAC). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
